molecular formula C11H11F3O2 B566994 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol CAS No. 1243463-05-9

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol

Cat. No. B566994
M. Wt: 232.202
InChI Key: INXVKMUDJGDWEL-UHFFFAOYSA-N
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Description

The compound “4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol” is likely a phenolic compound, given the presence of a phenol group in its name. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can significantly alter the chemical behavior of the molecules due to its high electronegativity .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group to the phenol molecule. Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . The cyclopropylmethoxy group could potentially be introduced through a nucleophilic substitution reaction, but the specifics would depend on the exact synthetic route chosen.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl and the cyclopropylmethoxy groups. The trifluoromethyl group is known to be quite reactive, participating in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .

Future Directions

The future research directions involving this compound could be numerous, given the wide range of applications of trifluoromethyl-containing compounds . These could include the development of new synthetic routes, exploration of its reactivity, or investigation of its potential uses in various industries.

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXVKMUDJGDWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733712
Record name 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol

CAS RN

1243463-05-9
Record name 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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